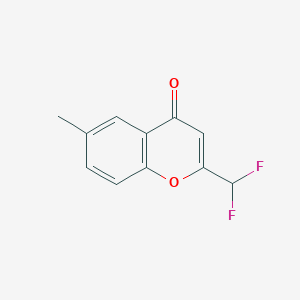

2-(difluoromethyl)-6-methyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O2/c1-6-2-3-9-7(4-6)8(14)5-10(15-9)11(12)13/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODBWZXLTPCVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970734 | |

| Record name | 2-(Difluoromethyl)-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5539-74-2 | |

| Record name | 2-(Difluoromethyl)-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to Chromenone Cores

The synthesis of the chromenone core has been a subject of extensive research for decades, leading to a variety of established and novel methodologies. asianpubs.orgijrpc.com Classical methods often involve harsh reaction conditions, but remain widely used due to their efficiency. asianpubs.org In contrast, emerging routes focus on milder conditions, higher efficiency, and greater molecular diversity.

Established Routes:

Baker-Venkataraman Rearrangement: This is a cornerstone method that involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone (B188151) ring. researchgate.net

Claisen Condensation: This method utilizes the condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base to form the key 1,3-diketone intermediate, followed by cyclization. researchgate.net

Kostanecki-Robinson Reaction: This reaction produces chromones through the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides and their corresponding sodium salts.

Emerging Routes:

Transition-Metal Catalysis: Modern organic synthesis has introduced various transition-metal-catalyzed reactions, such as those involving palladium, rhodium, cobalt, or ruthenium, to construct the chromone skeleton through annulation strategies. asianpubs.org

Acid-Mediated Cascade Reactions: Recent studies have shown the synthesis of complex chromones, like 3-(2-quinolyl) chromones, through acid-mediated cascade reactions of quinoline (B57606) N-oxides with ortho-hydroxyphenyl ynones. asianpubs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of chromone derivatives, often leading to higher yields in shorter reaction times. researchgate.net

| Method | Description | Conditions | Reference |

| Baker-Venkataraman Rearrangement | Rearrangement of o-acyloxyacetophenones to 1,3-diketones, followed by cyclization. | Base, then Acid | researchgate.net |

| Claisen Condensation | Condensation of o-hydroxyacetophenones with esters. | Strong Base | researchgate.net |

| Transition-Metal Catalysis | Annulation reactions catalyzed by metals like Pd, Rh, Co, Ru. | Metal Catalyst | asianpubs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Microwave | researchgate.net |

Development of Specific Synthetic Strategies for 2-(difluoromethyl)-6-methyl-4H-chromen-4-one

The synthesis of this compound requires a strategy that combines the formation of the 6-methyl-substituted chromenone core with the precise introduction of a difluoromethyl group at the C-2 position. This can be achieved either by building the chromenone ring from a precursor already containing the difluoromethyl group or by adding the group to a pre-formed 6-methyl-4H-chromen-4-one scaffold.

The difluoromethyl group (CF₂H) is of significant interest in medicinal chemistry, but its incorporation into heterocyclic structures has been historically challenging. acs.org Recent advancements have provided more direct and regioselective methods.

Direct C-H Oxidative Difluoromethylation: A prominent strategy involves the direct, copper-mediated C-H oxidative difluoromethylation of heteroarenes using difluoromethyltrimethylsilane (TMSCF₂H). acs.org This method offers a mild and regioselective pathway to install the CF₂H group directly onto the heterocyclic core. acs.org

Radical Difluoromethylation: Another approach is the use of radical processes. For instance, visible-light-mediated tandem difluoromethylation/cyclization of alkenyl aldehydes using a difluoromethylation reagent like [Ph₃PCF₂H]⁺Br⁻ can produce CF₂H-substituted chroman-4-one skeletons, which can be further oxidized to the corresponding chromenones. researchgate.net

Use of Difluoromethyltriflate: Difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, has been developed for the difluoromethylation of phenols and thiophenols. nih.gov The mechanism is believed to involve the formation of difluorocarbene, which then reacts with the substrate. nih.gov

The regioselectivity of these reactions is crucial; for chromenones, the C-2 position is often electronically favored for such substitutions.

The chromone scaffold allows for further functionalization to modulate its properties. ijrpc.com The presence of a methyl group at the C-6 position on this compound provides a handle for additional chemical modifications.

Reactions of the C-6 Methyl Group: The methyl group can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, or halogenation to introduce further reactive sites. These transformations allow for the connection of other molecular fragments.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the chromenone scaffold can undergo electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The positions of these substitutions are directed by the existing groups on the ring.

Modifications at Other Positions: The C-3 position of the chromenone ring is also a common site for functionalization, allowing for the introduction of various substituents to explore structure-activity relationships. ijrpc.com The combination of different heterocyclic systems into a single molecule is a promising strategy for discovering new properties. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Practices for Chromenones

Traditional synthetic methods for chromones often rely on hazardous reagents and generate significant waste, posing environmental concerns. nih.gov Consequently, there is a growing emphasis on developing green and sustainable synthetic protocols. researchgate.net

Eco-friendly production of chromene and chromenone derivatives utilizes sustainable materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. researchgate.netnih.gov Key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. sharif.edu

Microwave and Ultrasound Irradiation: These techniques provide energy-efficient alternatives to conventional heating, often resulting in shorter reaction times and higher yields. researchgate.netnih.gov

Catalyst-Based Approaches: Employing recyclable and non-toxic catalysts, such as nano-kaoline/BF₃/Fe₃O₄ or nanozeolites, to promote reactions under mild conditions. sharif.edu

Multicomponent Reactions: Designing one-pot, multicomponent reactions that increase efficiency by reducing the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.netsharif.edu

| Green Approach | Advantage | Example | Reference |

| Use of Water as Solvent | Non-toxic, inexpensive, environmentally benign | Synthesis of 2-amino-4H-chromene derivatives using nanozeolite clinoptilolite in aqueous media. | sharif.edu |

| Microwave Irradiation | Reduced reaction time, increased yields | Synthesis of chromene derivatives using an ionic liquid under microwave irradiation. | researchgate.net |

| Recyclable Nanocatalysts | Easy separation, reusability, mild conditions | One-pot, three-component synthesis of 4H-chromenes using nano-kaoline/BFn/Fe3O4. | sharif.edu |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies work-up | Thermal heating for the synthesis of (chromon-3-yl)bis(heteroaryl)methanes. | researchgate.net |

Derivatization Strategies for this compound to Explore Chemical Space

Derivatization of a lead compound like this compound is a critical step in drug discovery to explore the surrounding chemical space and optimize its pharmacological profile. asianpubs.orgnih.gov The chromone nucleus is a versatile scaffold for creating diverse libraries of compounds. researchgate.netasianpubs.org

Strategies for derivatization include:

Modification of the C-2 Substituent: Replacing the difluoromethyl group with other fluorine-containing moieties (e.g., trifluoromethyl, fluoroalkyl chains) or non-fluorinated groups to probe the effect of fluorine on activity.

Substitution on the Benzene Ring: Introducing a variety of substituents (e.g., halogens, alkoxy, nitro, amino groups) at different positions of the aromatic ring to alter electronic and steric properties.

Functionalization of the C-6 Methyl Group: As discussed previously, the C-6 methyl group can be converted into other functional groups to serve as attachment points for larger and more complex side chains.

The synthesis of a series of analogs with systematic structural modifications is essential for establishing clear Structure-Activity Relationships (SAR). nih.gov SAR studies help to identify the key structural features responsible for a compound's biological activity. ijrpc.com

For chromone derivatives, SAR studies have revealed critical insights. For example, in one study on chromone derivatives as inhibitors of the breast cancer resistance protein ABCG2, it was found that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were important for inhibitory activity. nih.gov Similarly, a study on chromones designed to inhibit superoxide (B77818) anion generation found that a methoxy (B1213986) group at the C-7 position and a hydrogen bond donor on a phenyl ring at C-2 greatly impacted activity. nih.gov

For this compound, an SAR study would involve synthesizing analogs with variations at key positions and evaluating their activity.

| Modification Site | Example Modification | Potential Impact on Activity | Reference |

| C-2 Position | Replace -CF₂H with -CF₃, -phenyl, or other groups | Alter steric bulk, electronics, and binding interactions | nih.gov |

| C-6 Position | Replace -CH₃ with -H, -Cl, -OCH₃ | Modulate lipophilicity and electronic properties of the benzene ring | ijrpc.com |

| C-7 Position | Introduce -OH, -OCH₃, or other substituents | Can significantly impact biological activity through hydrogen bonding or electronic effects | nih.gov |

| C-3 Position | Introduce small substituents | Fine-tune the electronic nature of the pyrone ring | ijrpc.com |

By systematically synthesizing and testing such analogs, researchers can build a comprehensive understanding of the SAR for this class of compounds, guiding the design of more potent and selective molecules.

Exploitation of Chemical Reactivity for Novel Conjugates and Prodrugs

The unique structural features of this compound, namely the reactive chromenone core and the difluoromethyl group, offer several avenues for the synthesis of novel conjugates and prodrugs. The chemical reactivity of this scaffold can be strategically exploited to append various moieties, thereby modifying its physicochemical properties, and creating targeted delivery systems or molecules with enhanced biological activity.

The chromenone ring system presents multiple sites amenable to chemical modification. The heterocyclic oxygen and the carbonyl group influence the electron distribution of the ring, making certain positions susceptible to either electrophilic or nucleophilic attack. For instance, the C3 position is often reactive towards electrophiles, while the C2 and C4 positions can be targeted by nucleophiles. Furthermore, the methyl group at the C6 position could potentially be functionalized, for example, through free-radical halogenation, to provide a handle for further chemical elaboration.

Prodrug strategies for chromenone-based compounds often involve modifications that can be cleaved in vivo to release the active parent molecule. A common approach is the formation of ester linkages, particularly at hydroxyl groups, if present, or by introducing a hydroxylated moiety onto the core structure. These esters can be designed to be hydrolyzed by endogenous esterases, releasing the active drug. Similarly, conjugation to peptides, sugars, or other biomolecules can be achieved through linkers attached to reactive sites on the chromenone scaffold.

The difluoromethyl group at the C2 position, while generally stable, can also participate in or influence chemical transformations. Its strong electron-withdrawing nature affects the reactivity of the adjacent heterocyclic ring. While direct modification of the difluoromethyl group is challenging, its presence is crucial for the electronic properties of the molecule, which in turn dictates the reactivity of other positions.

Research into related chromenone structures has demonstrated the feasibility of various conjugation and prodrug strategies. For example, the synthesis of mono- and diesters of similar heterocyclic compounds has been shown to be an effective method for creating prodrugs. nih.gov Esterification can be achieved using acid anhydrides in the presence of a catalyst. nih.gov This general principle can be applied to derivatives of this compound that have been appropriately functionalized with a hydroxyl group.

Moreover, the synthesis of more complex heterocyclic systems fused to the chromenone core, such as furo[3,2-c]chromen-2-ones from 4-hydroxychromen-2-one derivatives, highlights the versatility of the chromenone scaffold for creating novel molecular architectures. nih.gov Such reactions expand the possibilities for creating a diverse library of compounds with potentially unique biological activities.

Below are interactive data tables summarizing potential strategies for the synthesis of novel conjugates and prodrugs of this compound, based on established chemical transformations of related compounds.

Table 1: Potential Strategies for Prodrug Synthesis

| Prodrug Strategy | Reactive Site on Scaffold | Linkage Type | Potential Promoieties |

| Ester Prodrugs | Hydroxyl group (introduced via functionalization) | Ester | Amino acids, Fatty acids, Carbonates |

| Phosphate Prodrugs | Hydroxyl group (introduced via functionalization) | Phosphate ester | Phosphate, Phosphonate |

| Glucuronide Conjugates | Hydroxyl group (introduced via functionalization) | Ether or Ester | Glucuronic acid |

| Amide Prodrugs | Amino group (introduced via functionalization) | Amide | Amino acids, Peptides |

Table 2: Potential Strategies for Novel Conjugate Synthesis

| Conjugation Strategy | Reactive Site on Scaffold | Linker Chemistry | Conjugated Moiety |

| Peptide Conjugation | Functionalized handle (e.g., carboxyl, amino) | Amide bond formation | Cell-penetrating peptides, Targeting peptides |

| Polymer Conjugation | Functionalized handle | Click chemistry, Esterification | Polyethylene glycol (PEG), Polylactic acid (PLA) |

| Fluorescent Labeling | Functionalized handle | Thiol-maleimide coupling, Amide bond formation | Fluorescein, Rhodamine |

| Nanoparticle Conjugation | Functionalized handle | Covalent attachment, Adsorption | Gold nanoparticles, Liposomes |

Computational and Theoretical Studies on 2 Difluoromethyl 6 Methyl 4h Chromen 4 One

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as 2-(difluoromethyl)-6-methyl-4H-chromen-4-one, might interact with a biological target, typically a protein or enzyme.

In silico molecular docking simulations are employed to predict the binding affinity, a measure of the strength of the interaction, between a ligand and its target. This is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a more stable and potentially more potent interaction. For chromenone derivatives, these studies are crucial for identifying potential therapeutic targets. nih.govnih.gov

Molecular recognition involves the specific interactions that govern the binding process. For this compound, key recognition features would include the difluoromethyl group at the 2-position, the methyl group at the 6-position, and the chromen-4-one core. Docking studies on similar fluorinated compounds have shown that the fluorine atoms can form unique interactions, such as halogen bonds or strong hydrogen bonds, which significantly influence binding affinity. nih.gov The software AutoDock Vina is a common tool used for executing the docking process. nih.gov

Table 1: Predicted Binding Affinities of this compound with Hypothetical Targets This table presents hypothetical data for illustrative purposes, as specific experimental values are not publicly available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | ARG-120, TYR-355, SER-530 |

| Sigma-1 Receptor | -7.9 | GLU-172, TRP-164, TYR-103 |

| Histone Deacetylase 6 (HDAC6) | -9.1 | HIS-573, GLY-582, CYS-584 |

The stability of a ligand-target complex is determined by a network of non-covalent interactions. Molecular docking analyses provide detailed visualizations of these interactions.

Hydrogen Bonding: The carbonyl oxygen of the chromenone ring is a primary hydrogen bond acceptor. The difluoromethyl group, depending on the proton-donating environment of the active site, could also participate in hydrogen bonding.

Hydrophobic Interactions: The benzopyran ring and the 6-methyl group are predominantly hydrophobic. These moieties are predicted to form van der Waals and π-π stacking interactions with nonpolar amino acid residues in the target's active site, such as valine, leucine, and phenylalanine. nih.gov Studies on related chromenones have highlighted the importance of these hydrophobic interactions for anchoring the ligand within the binding pocket. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide fundamental information about molecular structure, stability, and reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is likely to be distributed over the electron-rich benzopyran ring system.

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com The LUMO is often localized around the α,β-unsaturated ketone moiety of the chromenone core.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

These FMO properties are crucial for predicting how the molecule will interact in chemical reactions and biological processes. youtube.comyoutube.com

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. libretexts.orgresearchgate.net It is a valuable tool for predicting non-covalent interactions.

The map uses a color scale to represent different electrostatic potential regions:

Red: Indicates regions of high electron density and negative electrostatic potential (e.g., around the carbonyl oxygen), which are susceptible to electrophilic attack. wolfram.com

Blue: Indicates regions of low electron density and positive electrostatic potential (e.g., around hydrogen atoms), which are favorable for nucleophilic attack. wolfram.com

Green/Yellow: Represents regions with neutral or near-zero potential.

For this compound, the EPS map would highlight the electronegative carbonyl oxygen as a site for hydrogen bonding and the electropositive regions as potential interaction sites with negatively charged residues in an enzyme's active site. researchgate.net

In Silico Prediction of Biological Activities and Theoretical ADME/Tox Profiling (Strictly Computational, No Experimental Data)

Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. These in silico profiles help assess a molecule's drug-likeness early in the discovery process. nih.govnih.gov

Table 2: Predicted ADME/Tox Profile for this compound This table is generated based on typical parameters from computational ADME/Tox prediction software like SwissADME or pkCSM and does not represent experimental data.

| Property | Predicted Value/Outcome | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability likely. |

| Caco-2 Permeability | High | Indicates good membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. mdpi.com |

| Toxicity | ||

| AMES Mutagenicity | Low Probability | Likely non-mutagenic. |

| hERG I Inhibitor | Low Probability | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low Probability | Low risk of liver damage. |

QSAR Modeling for Activity Prediction Based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR models can be developed to predict its activity against a specific biological target.

The process begins with the calculation of a wide array of molecular descriptors for a set of structurally related chromen-4-one derivatives with known biological activities. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO and LUMO energies).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a predictive model. nih.gov A robust QSAR model for chromen-4-one derivatives would typically be validated through internal and external validation techniques to ensure its predictive power for new compounds. The established model can then be used to predict the biological activity of this compound based on its calculated structural descriptors. For instance, the presence of the difluoromethyl group at the 2-position and the methyl group at the 6-position will significantly influence the values of its descriptors and, consequently, its predicted activity.

Below is an illustrative table of descriptors that could be used in a QSAR study of chromen-4-one derivatives:

| Descriptor Category | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Balaban Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment |

Computational Approaches to Early Toxicity Screening and Pharmacokinetic Predictions

In the early phases of drug development, it is crucial to assess the potential toxicity and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties of a compound. Computational models offer a rapid and cost-effective way to perform this initial screening for molecules like this compound. nih.gov

Various in silico tools and platforms can predict a range of ADMET properties. nih.govfrontiersin.org These predictions are based on the compound's structure and physicochemical properties, such as its octanol-water partition coefficient (logP), solubility, and polar surface area. For this compound, these models can estimate its likelihood of oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects such as hepatotoxicity or cardiotoxicity. frontiersin.org

The predictions are often presented as probabilities or scores, indicating the likelihood of a particular property or toxicity. For example, a "drug-likeness" score can be calculated based on rules like Lipinski's Rule of Five, which assesses the compound's properties to predict if it is likely to be an orally active drug in humans.

An example of a predictive table for the pharmacokinetic properties of a hypothetical compound is shown below:

| Pharmacokinetic Property | Predicted Value/Classification |

| Oral Bioavailability | High |

| Blood-Brain Barrier Permeation | Low |

| CYP450 2D6 Inhibition | Non-inhibitor |

| Hepatotoxicity | Low risk |

| Ames Mutagenicity | Non-mutagenic |

Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability of Ligand-Target Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its interaction with a specific biological target, such as an enzyme or a receptor, once a potential binding mode has been identified through techniques like molecular docking. researchgate.net

An MD simulation starts with an initial docked complex of the ligand (this compound) and the target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms in the system and uses these forces to predict their movements over a certain period, typically nanoseconds to microseconds.

By analyzing the trajectory of the simulation, researchers can understand the conformational dynamics of both the ligand and the protein upon binding. Key aspects that can be investigated include the stability of the ligand-target complex, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained over time, and the flexibility of different regions of the protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

A summary of the insights that can be gained from an MD simulation is provided in the table below:

| Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the ligand-target complex over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different protein residues |

| Hydrogen Bond Analysis | Identification of key hydrogen bonding interactions |

| Binding Free Energy Calculation | Estimation of the binding affinity between the ligand and the target |

Mechanistic Biological Investigations in Vitro and Preclinical Molecular/cellular Level

Cellular and Subcellular Target Identification and Validation

While direct target identification for 2-(difluoromethyl)-6-methyl-4H-chromen-4-one has not been reported, the chromen-4-one scaffold is a well-established pharmacophore known to interact with various enzymes and receptors.

Research into the broader class of chromones demonstrates significant engagement with several enzyme families.

Monoamine Oxidase (MAO) Inhibition: The 4H-chromen-4-one nucleus is a prominent feature in many MAO inhibitors. A study on a series of 2-aryl-4H-chromen-4-one derivatives showed that many compounds were selective inhibitors of human MAO-B. nih.gov For instance, a derivative with a 3,4-dimethoxyphenyl group at the 2-position was identified as a potent and selective MAO-B inhibitor with a Kᵢ value of 0.16 µM, comparable to the standard drug selegiline. nih.gov The selectivity for MAO-B over MAO-A is a key feature of this class of compounds. nih.gov The substitution pattern on the chromen-4-one core significantly influences both potency and selectivity. Molecular docking studies suggest that these inhibitors interact with key residues within the enzyme's active site. nih.gov Given these findings, it is plausible that this compound could exhibit inhibitory activity against MAO isoforms, though its specific potency and selectivity would require empirical validation.

Sirtuin (SIRT) Inhibition: The chroman-4-one (a saturated analog of chromen-4-one) scaffold has been successfully utilized to develop potent and selective inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent protein deacetylase. acs.org A study reported a 6-bromo-8-chloro-chroman-4-one derivative with an IC₅₀ value of 1.8 µM for SIRT2. acs.org The inhibitory activity was found to be sensitive to substitutions on the chromanone ring, with halogen atoms potentially forming halogen bonds within the enzyme's active site. acs.org While these data are for the related chroman-4-one core, they indicate that the broader chromone (B188151) family can interact with sirtuins. acs.orgnih.govnih.gov Whether the specific substitutions of a 2-(difluoromethyl) and 6-methyl group would confer SIRT inhibitory or activating properties is currently unknown.

Cholinesterase (ChE) Inhibition: Fluorinated ketones have been investigated as inhibitors of acetylcholinesterase (AChE). nih.gov The presence of fluorine atoms can significantly enhance inhibitory potency, attributed to the stabilization of a hemiketal intermediate formed with the active-site serine. nih.gov Furthermore, various chromenone derivatives have been identified as cholinesterase inhibitors. For example, certain 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones display dual inhibitory capacity against both acetyl- and butyrylcholinesterase (BChE). nih.govnih.gov This suggests that the chromen-4-one scaffold can be directed to target these enzymes, although specific data for this compound is not available.

| Compound Class | Target Enzyme | Key Findings | Reference Compound Example | Inhibitory Value (IC₅₀/Kᵢ) |

|---|---|---|---|---|

| 2-Aryl-4H-chromen-4-one | MAO-B | Potent and selective inhibition. | 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Kᵢ = 0.16 µM |

| Substituted Chroman-4-one | SIRT2 | Selective inhibition over SIRT1 and SIRT3. | 6-bromo-8-chloro-chroman-4-one | IC₅₀ = 1.8 µM |

| 6-alkoxy-4H-chromen-4-one | AChE / BChE | Dual inhibitory activity demonstrated. | 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | Data not specified |

While the chromen-4-one skeleton is not a classic opioid pharmacophore, its versatility allows for interaction with other receptor systems. Studies have explored the affinity of certain chromenone derivatives for sigma (σ) receptors, which are implicated in various neurological disorders. nih.govnih.gov For example, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one was found to be a potent σ₁ receptor ligand with a Kᵢ value of 27.2 nM. nih.govnih.gov

There is no direct evidence in the reviewed literature of this compound or closely related analogs binding to opioid receptors. The design of opioid receptor modulators typically involves distinct structural motifs, although novel scaffolds are continually being explored. rsc.orgnih.govwustl.edu Research on C6-difluoromethylenated epoxymorphinans, for instance, shows that fluorination can be used to modulate the properties of known opioid antagonists, but this involves a completely different molecular backbone. rsc.org

Elucidation of Molecular Pathways Modulated by this compound

The molecular pathways affected by this specific compound have not been elucidated. However, studies on related structures provide insights into potential mechanisms.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and it is a target for various therapeutic agents. Chalcones, which are biosynthetic precursors to flavones (2-phenyl-chromen-4-ones), have been shown to inhibit the NF-κB pathway. nih.gov One study reported that 4'-hydroxychalcone (B163465) inhibits TNFα-induced NF-κB activation by preventing the degradation of the inhibitory protein IκBα through proteasome inhibition. nih.gov Similarly, a novel 2-phenyl-4H-chromen-4-one derivative was found to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, which is upstream of NF-κB. nih.gov These findings suggest that the chromen-4-one scaffold has the potential to modulate key inflammatory signaling cascades. The impact of the 2-(difluoromethyl) and 6-methyl substituents on this activity remains to be determined.

Comprehensive transcriptomic or proteomic analyses to map the global changes in gene and protein expression induced by this compound are not available in the current literature. Such studies are essential for unbiased hypothesis generation and for fully understanding a compound's mechanism of action, as they can reveal novel targets and affected pathways that would not be identified through targeted assays alone.

Mechanisms of Cell Growth Modulation (In Vitro Cell Line Studies)

While no cell growth studies have been published for this compound, research on other compounds containing either the chromenone scaffold or a difluoromethyl group has demonstrated effects on cell viability and proliferation.

The unrelated compound α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, has been shown to have minimal direct cytotoxic activity against neuroblastoma cell lines as a single agent. nih.gov However, it can decrease cell proliferation in multiple myeloma cell lines and enhance the cytotoxicity of other anticancer agents, such as PARP inhibitors in ovarian cancer cells. researchgate.netmdpi.com These effects are linked to its role in polyamine synthesis rather than a direct cytotoxic mechanism. nih.govmdpi.com

It is important to note that DFMO is structurally distinct from this compound, and its mechanism cannot be directly extrapolated. The cytotoxic effects of chromenone-based compounds are highly dependent on their specific substitution patterns. For example, SIRT2 inhibitors based on a chroman-4-one scaffold have demonstrated antiproliferative properties in cancer cells. acs.org

| Compound/Class | Cell Line(s) | Observed Effect | Potential Mechanism |

|---|---|---|---|

| α-Difluoromethylornithine (DFMO) (Reference Compound) | Neuroblastoma cell lines | Minimal single-agent cytotoxicity. | Inhibition of polyamine synthesis. |

| α-Difluoromethylornithine (DFMO) (Reference Compound) | Multiple Myeloma cell lines | Decreased cellular proliferation. | Inhibition of polyamine synthesis. |

| Chroman-4-one SIRT2 Inhibitors | Cancer cell lines | Antiproliferative activity. | SIRT2 inhibition. |

Following a comprehensive search for scientific literature, there is no specific data available concerning the mechanistic biological investigations of the chemical compound This compound .

The conducted searches did not yield any published in vitro or preclinical molecular/cellular level studies detailing this specific compound's effects on:

Apoptosis induction and cell cycle arrest pathways.

Cytotoxicity mechanisms in any specific cell lines.

Oxidative stress modulation or antioxidant mechanisms.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for the specified outline sections, as the primary research data for "this compound" does not appear to be available in the public domain.

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(difluoromethyl)-6-methyl-4H-chromen-4-one, offering profound insights into its stereochemical and conformational properties. The presence of the difluoromethyl (CHF2) group introduces unique NMR characteristics.

The fluorine atoms in the CHF2 group are often diastereotopic, meaning they are chemically non-equivalent due to the molecule's chirality or prochiral center. semanticscholar.org This non-equivalence results in distinct signals in the ¹⁹F NMR spectrum, a phenomenon known as anisochrony. semanticscholar.org The analysis of these signals, including their chemical shifts and coupling constants (e.g., the large geminal ²JFF coupling), provides critical information about the local electronic environment and spatial arrangement. semanticscholar.orgmdpi.com

Furthermore, advanced 2D NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), are employed to probe through-space interactions. ¹H,¹⁹F-HOESY experiments can establish the proximity between the fluorine atoms of the CHF2 group and nearby protons on the chromenone scaffold, which is crucial for determining the preferred conformation of the difluoromethyl group relative to the ring system. nih.gov Techniques like 1D Exchange Spectroscopy (EXSY) can quantify the rate of interconversion between different conformers, providing data on rotational energy barriers. nih.gov

| NMR Technique | Application for this compound | Typical Data Obtained |

|---|---|---|

| ¹⁹F NMR | Analysis of the difluoromethyl group. | Chemical shifts (δ) for diastereotopic fluorine atoms, geminal ²JFF coupling constants. semanticscholar.org |

| ¹H,¹⁹F-HOESY | Determination of spatial proximity between H and F atoms. | Cross-peaks indicating through-space interactions, confirming conformational preferences. nih.gov |

| 1D EXSY | Quantification of conformational exchange dynamics. | Rate constants (k) and free energies of activation (ΔG‡) for rotation around single bonds. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound and its potential metabolites. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula, confirming the compound's identity. rsc.org

In the context of drug metabolism studies, HRMS is instrumental in identifying metabolites. Biological transformations such as hydroxylation, demethylation, or conjugation result in specific mass shifts from the parent compound. HRMS can detect these modified molecules in complex biological matrices, enabling the elucidation of metabolic pathways.

Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, provide structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of the chromenone core is well-characterized and typically involves the loss of neutral molecules like carbon monoxide (CO) and a methyl radical (•CH₃). scconline.org The presence of the difluoromethyl group would introduce unique fragmentation pathways, such as the loss of a •CHF₂ radical or HF. Elucidating these pathways helps to confirm the structure of the parent molecule and identify the sites of metabolic modification. nih.gov

| Ion | Proposed Fragmentation Pathway | Theoretical m/z | Description |

|---|---|---|---|

| [M]+• | Molecular Ion | 210.05 | Intact molecule with one electron removed. |

| [M - CO]+• | Loss of Carbon Monoxide | 182.06 | Characteristic fragmentation of the pyranone ring. scconline.org |

| [M - •CH₃]+ | Loss of Methyl Radical | 195.03 | Cleavage of the methyl group from the 6-position. |

| [M - •CHF₂]+ | Loss of Difluoromethyl Radical | 159.05 | Cleavage of the C2-substituent. |

X-ray Crystallography for Solid-State Structural Determination and Ligand-Protein Complex Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically transformed into an electron density map and, ultimately, a model of the molecular structure.

The resulting crystal structure provides highly accurate data on bond lengths, bond angles, and torsion angles. For chromenone derivatives, the core ring system is generally found to be nearly planar. nih.govnih.gov The analysis would also reveal the conformation of the difluoromethyl group and the orientation of the methyl group relative to the bicyclic core. Furthermore, crystallographic data elucidates intermolecular interactions in the crystal lattice, such as C—H⋯O hydrogen bonds and π–π stacking, which govern the crystal packing. nih.govresearchgate.net

When co-crystallized with a biological target, such as an enzyme or receptor, X-ray crystallography can reveal the exact binding mode of this compound. nih.gov This provides invaluable information for structure-based drug design, detailing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site. nih.gov

| Parameter | Typical Value for a Chromenone Derivative nih.gov | Information Provided |

|---|---|---|

| Crystal System | Triclinic | Symmetry of the unit cell. |

| Space Group | P-1 | Symmetry elements within the unit cell. |

| Unit Cell Dimensions | a ≈ 7-8 Å, b ≈ 8-9 Å, c ≈ 8-9 Å | Size and shape of the repeating unit. |

| Dihedral Angle | ~0-5° (within chromenone core) | Planarity of the ring system. |

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. A reversed-phase high-performance liquid chromatography (HPLC) column can separate the target compound from starting materials, byproducts, and impurities based on polarity. The eluent is then introduced into a mass spectrometer, which provides mass information for each separated component, allowing for their identification. This method is crucial for assessing the purity of the final product, with typical purity levels for analytical standards exceeding 98%. us.esnih.gov

Both LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for reaction monitoring. Small aliquots of a reaction mixture can be taken at different time points and analyzed to track the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation. imreblank.ch

| Technique | Application | Key Advantages |

|---|---|---|

| LC-MS | Purity assessment of the final product. | High sensitivity and specificity; suitable for non-volatile compounds. us.es |

| GC-MS | Monitoring synthesis reactions involving volatile intermediates. | Excellent separation efficiency for volatile and thermally stable compounds. imreblank.ch |

| LC-MS/MS | Quantitative analysis in complex matrices (e.g., plasma). | High selectivity through Multiple Reaction Monitoring (MRM), enabling low limits of quantification. nih.gov |

Spectrophotometric and Fluorometric Methods for Quantitative Analysis in Mechanistic Assays

Spectrophotometric and fluorometric methods offer sensitive and straightforward approaches for the quantitative analysis of this compound, particularly in the context of mechanistic and kinetic assays. These techniques rely on the molecule's ability to absorb and/or emit light.

The extended π-conjugated system of the chromenone core constitutes a chromophore that absorbs ultraviolet (UV) light. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at a specific wavelength (λmax), a calibration curve can be constructed to determine the concentration of the compound in unknown samples.

In mechanistic assays, these methods can be used to monitor reaction progress. For example, if this compound acts as an enzyme inhibitor, its binding to the enzyme or its effect on the enzymatic conversion of a substrate could lead to a change in absorbance or fluorescence. Monitoring this change over time allows for the determination of key kinetic parameters, such as reaction rates and inhibition constants (Ki). The high sensitivity of fluorescence spectroscopy is particularly advantageous for assays involving very low concentrations of the compound.

| Method | Principle | Application | Typical Output |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measurement of light absorption by the chromenone chromophore. | Concentration determination via Beer-Lambert Law. | Absorbance vs. Concentration calibration curve. |

| Fluorometry | Measurement of emitted light following excitation at a specific wavelength. | Highly sensitive quantification and binding studies. | Fluorescence intensity vs. Concentration calibration curve. |

| Kinetic Assays | Monitoring changes in absorbance or fluorescence over time. | Studying reaction mechanisms and enzyme inhibition. | Reaction rates, inhibition constants (Ki). |

Structure Activity Relationship Sar Studies and Rational Design for Lead Optimization

Comprehensive SAR Analysis of 2-(difluoromethyl)-6-methyl-4H-chromen-4-one and its Analogues

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often imparting unique physicochemical properties that can enhance a drug's efficacy and pharmacokinetic profile. The difluoromethyl (CHF2) group, in particular, is known to be a bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding interactions. Its moderate lipophilicity and metabolic stability make it an attractive substituent in drug design.

In the context of this compound, the CHF2 group at the C-2 position is expected to significantly influence its interaction with biological targets. The electron-withdrawing nature of the fluorine atoms can modulate the electronics of the chromone (B188151) ring system, potentially affecting its binding affinity and selectivity for specific enzymes or receptors.

Table 1: Postulated Impact of C-2 Substituents on Chromone Activity

| Substituent at C-2 | Expected Properties | Potential Impact on Biological Activity |

|---|---|---|

| -CHF2 | Hydrogen bond donor, moderate lipophilicity, metabolic stability | Enhanced binding affinity through hydrogen bonding; improved pharmacokinetic profile. |

| -CH3 | Lipophilic, electron-donating | Altered hydrophobic interactions within the binding pocket. |

| -H | Neutral | Baseline activity for comparison. |

| -CF3 | Highly lipophilic, strong electron-withdrawing | Increased membrane permeability; altered electronic interactions. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

Substituents on the benzo-fused ring (A-ring) of the chromone scaffold are known to play a crucial role in determining biological activity and selectivity. The methyl group at the C-6 position of the titular compound is a small, lipophilic substituent that can influence the molecule's interaction with its biological target through steric and hydrophobic effects.

Studies on other C-6 substituted chromones have demonstrated that the nature of the substituent at this position can significantly impact activity. For instance, in a series of chromone derivatives targeting monoamine oxidase B (MAO-B), the presence and nature of C-6 substituents were found to be critical for potent and selective inhibition. While a methyl group is a relatively simple modification, its presence can orient the molecule within a binding site in a manner that is favorable for activity.

Table 2: Influence of A-Ring Substituents on Chromone Bioactivity (General Observations)

| Position | Substituent Type | General Effect on Activity |

|---|---|---|

| C-6 | Electron-donating (e.g., -CH3, -OCH3) | Can enhance activity for certain targets by increasing electron density. |

| C-6 | Electron-withdrawing (e.g., -Cl, -NO2) | May be favorable for other targets by altering the electrostatic potential. |

| C-7 | Hydroxyl or methoxy (B1213986) groups | Often associated with antioxidant and other biological activities. |

This table presents generalized trends observed in chromone SAR studies and may not be directly applicable to this compound without specific experimental data.

The 4H-chromen-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The planarity of the ring system, the presence of the carbonyl group, and the pyrone oxygen atom are all key features that contribute to its ability to engage in various non-covalent interactions with proteins, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Rational Design Principles for Enhancing Desired Biological Activities

Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target and the molecular interactions that govern ligand binding. In the absence of a known target for this compound, rational design efforts would be guided by principles derived from studies of other chromone-based inhibitors.

Key strategies would include:

Structure-Based Design: If a crystal structure of a target enzyme in complex with a similar chromone derivative is available, it can be used as a template to design modifications to this compound that would enhance its binding affinity. This could involve introducing new functional groups to form additional hydrogen bonds or hydrophobic interactions.

Pharmacophore Modeling: By analyzing a set of active chromone derivatives, a pharmacophore model can be developed that defines the essential three-dimensional arrangement of functional groups required for activity. This model can then be used to guide the design of new analogues with improved properties.

Bioisosteric Replacement: The difluoromethyl and methyl groups could be replaced with other bioisosteric groups to fine-tune the molecule's properties. For example, the methyl group could be replaced with a chloro or methoxy group to explore the effects of different electronic and steric properties at the C-6 position.

Strategies for Lead Optimization of this compound Towards Specific Molecular Targets

Lead optimization is an iterative process that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this process would involve a cycle of chemical synthesis, biological testing, and computational analysis.

Potential lead optimization strategies could include:

A-Ring Modification: Synthesizing a series of analogues with different substituents at various positions on the A-ring to probe for additional interactions with the target.

C-2 Side Chain Variation: Exploring the impact of other small fluoroalkyl groups at the C-2 position to optimize the hydrogen bonding and lipophilic interactions.

Introduction of Water-Solubilizing Groups: If the compound suffers from poor aqueous solubility, the introduction of polar functional groups at non-critical positions could improve its pharmacokinetic profile.

Metabolic Stability Enhancement: Identifying and blocking potential sites of metabolism on the molecule to increase its in vivo half-life.

Future Research Directions and Concluding Perspectives

Emerging Trends in Chromenone Research and Their Applicability to 2-(difluoromethyl)-6-methyl-4H-chromen-4-one

The chromen-4-one (chromone) core is recognized as a "privileged scaffold" in drug discovery, serving as a versatile template for designing compounds with high affinity for various biological targets. acs.org Research into chromone (B188151) derivatives is expanding, with several key trends directly relevant to the future investigation of this compound.

A primary trend is the development of multi-target-directed ligands (MTDLs), particularly for complex multifactorial conditions like neurodegenerative diseases. nih.gov Chromone derivatives have shown promise as inhibitors of several enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidases (MAO-A and MAO-B), and beta-secretase 1 (BACE-1). nih.govnih.gov The introduction of a difluoromethyl group, as seen in this compound, can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the compound's ability to cross the blood-brain barrier and interact with these central nervous system targets. nih.gov

Another significant trend is the use of the chromone scaffold to create chemical probes for biological imaging and diagnostics. researchgate.net The inherent photochemical characteristics of the chromone system make it an attractive foundation for developing fluorescent probes. researchgate.net The fluorine atoms in the difluoromethyl group offer a unique handle for potential applications in Positron Emission Tomography (PET) imaging through the use of the fluorine-18 (B77423) (¹⁸F) isotope. nih.govmdpi.com

Furthermore, the exploration of chromone derivatives as modulators of other biological targets continues to grow. For instance, various chromone-based compounds have been investigated for their affinity for sigma receptors, which are implicated in neurological disorders, pain, and cancer. rsc.orgnih.gov The specific substitution pattern of this compound could confer novel selectivity and affinity for such targets, warranting further investigation.

| Emerging Trend | Description | Applicability to this compound |

|---|---|---|

| Multi-Target-Directed Ligands (MTDLs) for Neurodegenerative Diseases | Designing single molecules to interact with multiple disease-relevant targets (e.g., AChE, MAO-B, BACE-1). nih.govnih.gov | The fluorinated group can enhance metabolic stability and blood-brain barrier penetration, making it a strong candidate for CNS multi-target applications. nih.gov |

| Development of Chemical Probes | Utilizing the chromone scaffold to create tools for biological research, such as fluorescent probes or PET imaging agents. researchgate.net | The difluoromethyl group provides a site for potential ¹⁸F radiolabeling for PET imaging, a highly sensitive diagnostic technique. nih.govmdpi.com |

| Exploration of Novel Biological Targets | Investigating chromone derivatives against a wider range of targets beyond classical enzymes, such as sigma receptors. rsc.orgnih.gov | The unique electronic properties conferred by the difluoromethyl substituent may lead to novel binding interactions and selectivity profiles for unexplored targets. |

| Combinatorial Synthesis and Library Development | Employing multicomponent reactions and combinatorial chemistry to generate diverse libraries of chromone derivatives for high-throughput screening. researchgate.net | The core structure can be used as a template for creating a focused library of fluorinated chromenones to probe structure-activity relationships. |

Unaddressed Challenges in the Synthesis and Derivatization of Complex Fluorinated Chromenones

Despite the promise of fluorinated chromenones, their synthesis and further functionalization present considerable challenges that need to be addressed to fully unlock their potential. The introduction of fluorine-containing groups into organic molecules is often non-trivial and requires specialized reagents and reaction conditions. pharmtech.com

One of the primary hurdles is the selective and efficient incorporation of the difluoromethyl group onto the chromenone scaffold. This can be approached through two main strategies: de novo ring construction using a difluoromethylated building block, or late-stage difluoromethylation of a pre-formed chromenone. Both pathways have distinct challenges. The de novo approach may be limited by the availability and stability of the necessary starting materials, while late-stage fluorination reactions on complex heterocyclic systems can suffer from issues with regioselectivity, functional group tolerance, and harsh reaction conditions. pharmtech.comnih.gov

Furthermore, the asymmetric synthesis of fluorinated compounds, particularly those with C-F stereogenic centers, remains a significant challenge in synthetic chemistry. nih.gov While this compound is achiral, the development of synthetic methods for chiral fluorinated chromenones is a frontier that remains largely unexplored.

Derivatization of the core this compound structure presents another set of obstacles. Modifying the benzopyran ring system without disturbing the difluoromethyl group requires robust and orthogonal chemical strategies. For instance, electrophilic aromatic substitution on the benzene (B151609) ring could be influenced by the electronic nature of the existing substituents, and harsh conditions could potentially lead to decomposition or side reactions involving the C-F bonds.

| Challenge Area | Specific Obstacle | Potential Research Direction |

|---|---|---|

| Synthesis | Efficient and regioselective introduction of the difluoromethyl group. | Development of novel late-stage C-H difluoromethylation methods compatible with the chromenone core. |

| Synthesis | Availability and stability of difluoromethylated precursors for de novo synthesis. | Exploration of new, stable, and versatile difluoromethyl-containing building blocks. |

| Derivatization | Functionalizing the benzene ring without affecting the difluoromethyl group or the pyranone ring. | Investigation of transition-metal-catalyzed cross-coupling reactions at specific positions of the chromenone scaffold under mild conditions. pharmtech.com |

| Derivatization | Protecting group strategies that are stable to fluorination conditions but can be removed for subsequent modifications. mdpi.com | Design of orthogonal protecting group schemes tailored for complex fluorinated heterocycles. |

Outlook on Further Mechanistic Elucidation and Target Validation for the Compound Class

While the chromenone scaffold is known to interact with a range of biological targets, the specific molecular targets of this compound are yet to be determined. A critical future direction is the comprehensive elucidation of its mechanism of action and the validation of its biological targets.

Initial research should involve broad-based phenotypic screening to identify key biological activities. Following this, modern chemical biology techniques can be employed for target deconvolution. Methods such as affinity-based protein profiling, where a modified version of the compound is used to pull down its binding partners from cell lysates, could reveal direct molecular targets. Computational approaches, including molecular docking and dynamics simulations, can also be used to predict potential binding interactions with known protein structures, guiding experimental validation. nih.gov

Given the established activities of similar chromenones, a focused investigation on enzymes and receptors involved in neurodegeneration is a logical starting point. nih.govnih.govnih.gov Validating these potential targets would require rigorous biochemical and cellular assays to confirm direct interaction and functional modulation. For example, if the compound shows inhibitory activity against MAO-B, further studies would be needed to determine the mode of inhibition (e.g., reversible, irreversible, competitive) and its selectivity over the MAO-A isoform. drugbank.com

The introduction of the difluoromethyl group is known to alter a molecule's electronic environment and its potential for hydrogen bonding, which can lead to unique target interactions compared to its non-fluorinated counterparts. nih.gov Therefore, it is crucial not to limit the investigation to known chromenone targets, as this specific fluorinated analog may possess novel activities.

| Potential Target Class | Specific Examples | Proposed Validation Approach |

|---|---|---|

| Enzymes in Neurodegeneration | AChE, BuChE, MAO-A/B, BACE-1. nih.govdrugbank.com | In vitro enzymatic inhibition assays, kinetic studies to determine inhibition mode, and cell-based assays measuring downstream effects. |

| Receptors in the CNS | Sigma-1 and Sigma-2 receptors. rsc.orgnih.gov | Radioligand binding assays to determine affinity (Ki) and selectivity, and functional assays to assess agonist/antagonist activity. |

| Kinases | Various kinases implicated in cancer or inflammatory diseases. | Broad kinase panel screening followed by IC50 determination for specific hits and cellular phosphorylation assays. |

| Novel/Unidentified Targets | Proteins identified via unbiased screens. | Target validation using techniques like siRNA-mediated knockdown or CRISPR/Cas9 gene editing to confirm the target's role in the compound's observed phenotype. |

Potential for Development of Advanced Chemical Probes Based on this compound

The structural features of this compound make it an excellent starting point for the development of advanced chemical probes to study biological systems. A chemical probe is a small molecule designed to selectively interact with a specific target, enabling its study in a complex biological environment.

The chromone core itself possesses favorable photophysical properties that can be exploited for the creation of fluorescent probes. researchgate.net By conjugating a fluorophore to the scaffold or by synthetically modifying the chromenone to enhance its intrinsic fluorescence, it may be possible to create probes for fluorescence microscopy and other imaging applications.

The most compelling opportunity lies in leveraging the difluoromethyl group for the development of PET imaging agents. pharmtech.com PET is a highly sensitive, non-invasive imaging technique that requires a molecule labeled with a positron-emitting radionuclide, such as ¹⁸F. The synthesis of an ¹⁸F-labeled version of this compound would create a powerful tool for in vivo imaging. If the compound demonstrates high affinity and selectivity for a CNS target like MAO-B, an ¹⁸F-labeled version could be used to visualize and quantify the distribution of this enzyme in the living brain, which is of great interest for the diagnosis and study of Parkinson's disease and other neurological conditions.

However, the development of such probes is not without challenges. Late-stage radiofluorination is technically demanding due to the short half-life of ¹⁸F (approximately 110 minutes) and the need to work with nanomolar quantities of the isotope. nih.gov Significant synthetic development would be required to establish a robust and rapid method for introducing ¹⁸F into the molecule.

| Probe Type | Application | Required Structural Modification | Key Challenge |

|---|---|---|---|

| ¹⁸F PET Radiotracer | In vivo imaging of a specific biological target (e.g., an enzyme or receptor in the brain). nih.gov | Replacement of a ¹⁹F atom with ¹⁸F, or synthesis from an ¹⁸F-containing precursor. | Developing a rapid and high-yield late-stage radiofluorination method. nih.gov |

| Fluorescent Probe | Visualizing target localization and dynamics in cells via fluorescence microscopy. researchgate.net | Attachment of a suitable fluorophore or modification of the chromenone core to enhance intrinsic fluorescence. | Ensuring that the modification does not abolish binding affinity and selectivity for the target. |

| Affinity-Based Probe | Identifying and isolating binding partners from cell or tissue lysates (Target ID). | Incorporation of a reactive group (for covalent binding) and a reporter tag (e.g., biotin) via a linker. | Designing a probe that retains target affinity and where the linker does not sterically hinder binding. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(difluoromethyl)-6-methyl-4H-chromen-4-one, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or domino reactions using Lewis acids (e.g., BF₃·Et₂O) to construct the chromen-4-one core. For example, substituents like difluoromethyl groups can be introduced via nucleophilic substitution or halogen exchange. Key conditions include temperature control (80–120°C), anhydrous solvents (e.g., dichloromethane), and stoichiometric optimization to avoid side products. Multi-step purification (column chromatography, recrystallization) is critical for isolating the target compound .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and integration ratios. Compare chemical shifts with similar chromen-4-one derivatives (e.g., δ 6.5–8.0 ppm for aromatic protons). Mass spectrometry (ESI-TOF) validates molecular weight (±2 ppm accuracy).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .

Q. What preliminary biological screening approaches are recommended to assess the bioactivity of chromen-4-one derivatives like this compound?

- Methodological Answer : Conduct in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases or oxidases.

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria. Dose-response curves (IC₅₀) and selectivity indices guide further optimization .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound in multi-step reactions, particularly regarding regioselectivity?

- Methodological Answer :

- Regioselective functionalization : Use directing groups (e.g., methoxy) to control electrophilic substitution.

- Catalyst screening : Test Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance difluoromethylation efficiency.

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates. Monitor via TLC/GC-MS .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound using SHELXL?

- Methodological Answer :

- Twinning/Disorder : Apply TWIN/BASF commands in SHELXL to model overlapping electron densities.

- Hydrogen bonding : Restrain isotropic displacement parameters (ISOR) for labile protons.

- Validation : Cross-check R-factors (<5%) and residual density maps (<0.5 eÅ⁻³) using CCDC validation tools .

Q. What methodologies are effective in elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Target identification : Use affinity chromatography or click chemistry probes to isolate protein targets.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., COX-2).

- Metabolic profiling : LC-HRMS tracks metabolite formation in hepatic microsomes .

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent effects : COSMO-RS models simulate polarity impacts on solubility.

- Degradation pathways : Transition-state analysis (IRC) predicts hydrolysis or oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.